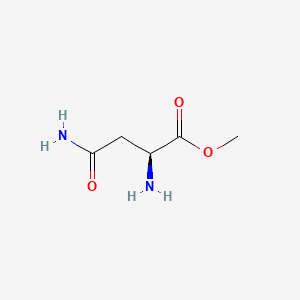![molecular formula C9H16O3 B13005767 Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate typically involves the esterification of 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
化学反应分析
Types of Reactions
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-[cis-3-oxo-2,2-dimethylcyclobutyl]acetate.
Reduction: 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]ethanol.
Substitution: 2-[cis-3-chloro-2,2-dimethylcyclobutyl]acetate.
科学研究应用
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate is used in various scientific research applications:
作用机制
The mechanism of action of methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Methyl 2-[trans-3-hydroxy-2,2-dimethylcyclobutyl]acetate: Similar structure but with a trans configuration.
Ethyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate is unique due to its cis configuration, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxyl and an ester group allows for diverse chemical modifications and applications .
属性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
methyl 2-[(1S,3S)-3-hydroxy-2,2-dimethylcyclobutyl]acetate |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI 键 |
QCCZUZKJPLGYCO-BQBZGAKWSA-N |
手性 SMILES |
CC1([C@@H](C[C@@H]1O)CC(=O)OC)C |
规范 SMILES |
CC1(C(CC1O)CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





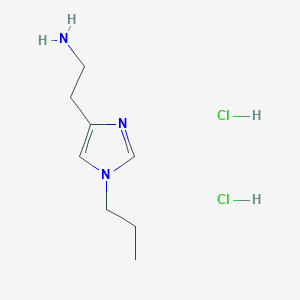
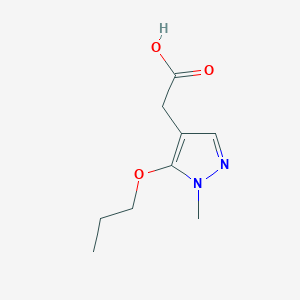

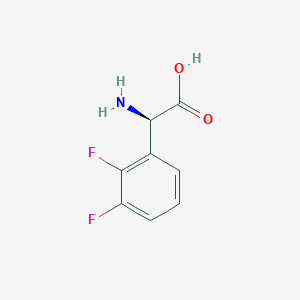
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
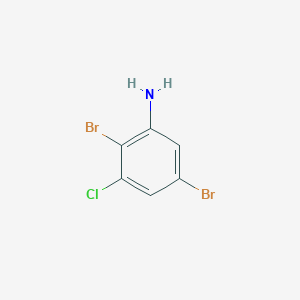
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)

